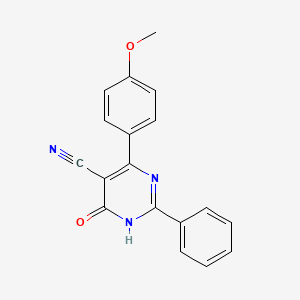
Ethyl 2-(3,4-dimethoxyphenyl)-4-hydroxy-1,3-thiazole-5-carboxylate
Übersicht
Beschreibung
The compound is a derivative of 2-(3,4-Dimethoxyphenyl)ethanol , which is a compound with the linear formula (CH3O)2C6H3CH2CH2OH . It’s also related to 3,4-Dimethoxyphenethylamine , a chemical compound of the phenethylamine class .
Molecular Structure Analysis
The molecular structure of a compound is determined by the arrangement of its atoms and the chemical bonds that hold the atoms together. The compound 2-(3,4-Dimethoxyphenyl)ethanol has a molecular weight of 182.22 . The related compound N-[2-(3,4-dimethoxyphenyl)ethyl]acetamide has a molecular weight of 223.2683 .Physical And Chemical Properties Analysis
The physical and chemical properties of a compound include its state of matter, melting point, boiling point, and reactivity. For instance, 2-(3,4-Dimethoxyphenyl)ethanol is a solid with a boiling point of 172-174 °C/17 mmHg and a melting point of 46-49 °C .Wissenschaftliche Forschungsanwendungen
Synthesis and Characterization
Ethyl 3-((3,4-dimethoxybenzylidene)amino) thiophene-2-carboxylate, a related compound, reacts with mercapto acetic acid in the presence of zinc chloride in dioxane to form ethyl 3-(2-(3,4-dimethoxyphenyl)-4-oxothiazolidin-3-yl)thiophene-2-carboxamide. This compound is part of a series of ethyl (4-substituted phonoxy)-benzodioxophosphol-4-oxothiazolidin-thiophene-2-carboxylates synthesized for anti-microbial activity and docking studies (Spoorthy et al., 2021).
Pharmacological Properties
Another compound, ethyl 4-(3,4-dimethoxyphenyl)-6,7-dimethoxy-2-(1,2,4-triazol-1-ylmethyl)quinoline -3-carboxylate, has been studied for its metabolites and pharmacological properties. Its metabolite, 4-(4-hydroxy-3-methoxyphenyl) derivative, shows anti-inflammatory effects in an adjuvant arthritic rat model (Baba et al., 1998).
Crystallographic Studies
The crystal structure of ethyl 2-amino-4-tert-butyl-1,3-thiazole-5-carboxylate, a closely related compound, has been determined. This study provides insight into the molecular interactions, such as hydrogen bonding, within this class of compounds (Lynch & Mcclenaghan, 2004).
Anti-Tumor Properties
Research on 4-hydroxy-3-methyl-6-phenylbenzofuran-2-carboxylic acid ethyl ester derivatives, which share structural similarities, indicates potent anti-tumor properties. These derivatives, such as (2,4-dimethoxyphenyl)-(4-hydroxy-3-methyl-6-phenylbenzofuran-2-yl)-methanone, exhibit selective cytotoxicity against tumorigenic cell lines (Hayakawa et al., 2004).
Antioxidant and Antiviral Activity
The synthesis and biological activities, including antioxidant and antiviral properties, of hydroxycinnamic acid amides of a thiazole containing TFA.valine-4-carboxylic acid ethyl ester have been explored. These amides, which relate structurally to the ethyl 2-(3,4-dimethoxyphenyl)-4-hydroxy-1,3-thiazole-5-carboxylate, demonstrate promising antioxidant and antiviral effects (Stankova et al., 2009).
Wirkmechanismus
Target of Action
Compounds with similar structures often target proteins or enzymes in the body. For example, Bevantolol, a compound with a similar 3,4-dimethoxyphenyl structure, is known to target Beta-1 adrenergic receptors .
Biochemical Pathways
The exact biochemical pathways affected would depend on the specific target of the compound. For instance, if the compound targets adrenergic receptors like Bevantolol, it could affect pathways related to heart rate and blood pressure regulation .
Safety and Hazards
Biochemische Analyse
Biochemical Properties
Ethyl 2-(3,4-dimethoxyphenyl)-4-hydroxy-1,3-thiazole-5-carboxylate plays a significant role in biochemical reactions due to its ability to interact with various enzymes, proteins, and other biomolecules. This compound has been shown to interact with enzymes involved in oxidative stress pathways, such as monoamine oxidase (MAO) and cytochrome P450 enzymes . These interactions can lead to the modulation of enzyme activity, affecting the overall biochemical pathways in which these enzymes are involved. Additionally, this compound may interact with proteins involved in cell signaling and metabolic regulation, further influencing cellular functions.
Cellular Effects
This compound has been observed to exert various effects on different types of cells and cellular processes. This compound can influence cell function by modulating cell signaling pathways, gene expression, and cellular metabolism . For instance, it has been reported to affect the expression of genes involved in oxidative stress response and apoptosis, leading to changes in cell survival and proliferation. Additionally, this compound may alter cellular metabolism by interacting with key metabolic enzymes, thereby affecting the overall metabolic flux within cells.
Molecular Mechanism
The molecular mechanism of action of this compound involves several key interactions at the molecular level. This compound can bind to specific biomolecules, such as enzymes and receptors, leading to changes in their activity and function . For example, this compound has been shown to inhibit the activity of monoamine oxidase, resulting in altered levels of neurotransmitters and other signaling molecules. Additionally, this compound may influence gene expression by modulating transcription factors and other regulatory proteins, leading to changes in cellular responses.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time due to factors such as stability, degradation, and long-term impact on cellular function . Studies have shown that this compound is relatively stable under standard laboratory conditions, but it may undergo degradation over extended periods. Long-term exposure to this compound has been associated with sustained changes in cellular metabolism and gene expression, indicating potential long-term effects on cellular function.
Dosage Effects in Animal Models
The effects of this compound in animal models vary with different dosages . At lower doses, this compound has been shown to exert beneficial effects, such as anti-inflammatory and antioxidant properties. At higher doses, this compound may exhibit toxic or adverse effects, including hepatotoxicity and neurotoxicity. These dosage-dependent effects highlight the importance of determining the optimal dosage range for therapeutic applications.
Metabolic Pathways
This compound is involved in various metabolic pathways, interacting with enzymes and cofactors that regulate metabolic processes . This compound has been shown to influence the activity of cytochrome P450 enzymes, which play a crucial role in the metabolism of xenobiotics and endogenous compounds. Additionally, this compound may affect metabolic flux by modulating the levels of key metabolites, thereby impacting overall cellular metabolism.
Transport and Distribution
The transport and distribution of this compound within cells and tissues involve interactions with specific transporters and binding proteins . This compound can be transported across cell membranes via active transport mechanisms, and it may accumulate in certain cellular compartments or tissues. The distribution of this compound within the body can influence its overall pharmacokinetics and pharmacodynamics.
Subcellular Localization
This compound exhibits specific subcellular localization, which can affect its activity and function . This compound may be targeted to particular cellular compartments, such as the mitochondria or endoplasmic reticulum, through targeting signals or post-translational modifications. The subcellular localization of this compound can influence its interactions with other biomolecules and its overall biological effects.
Eigenschaften
IUPAC Name |
ethyl 2-(3,4-dimethoxyphenyl)-4-hydroxy-1,3-thiazole-5-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H15NO5S/c1-4-20-14(17)11-12(16)15-13(21-11)8-5-6-9(18-2)10(7-8)19-3/h5-7,16H,4H2,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ROHANHYAOAFXAH-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=C(N=C(S1)C2=CC(=C(C=C2)OC)OC)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H15NO5S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60594738 | |
| Record name | (5E)-2-(3,4-Dimethoxyphenyl)-5-[ethoxy(hydroxy)methylidene]-1,3-thiazol-4(5H)-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60594738 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
309.34 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
924868-99-5 | |
| Record name | (5E)-2-(3,4-Dimethoxyphenyl)-5-[ethoxy(hydroxy)methylidene]-1,3-thiazol-4(5H)-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60594738 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


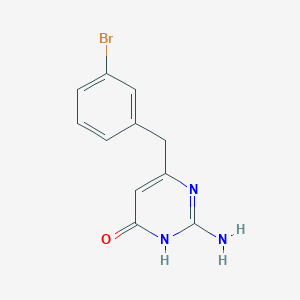
![2-(4-Isopropylpiperazin-1-yl)-9-methyl-5,6,7,9-tetrahydropyrazolo[3,4-b]pyrimido[4,5-d]azepine](/img/structure/B1417590.png)
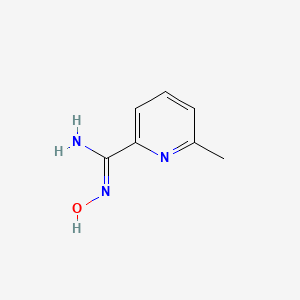
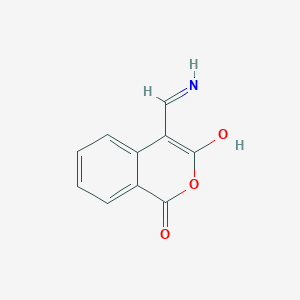
![3-[4-(2-Trifluoromethylphenoxy)-pyridin-2-yl]-4H-[1,2,4]oxadiazol-5-one](/img/structure/B1417594.png)

![2-[(2,4-Dichloroanilino)methylene]-1,3-cyclohexanedione](/img/structure/B1417598.png)
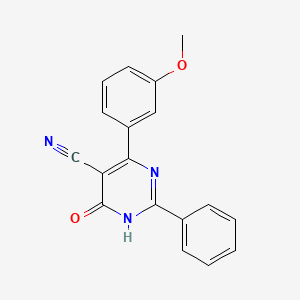
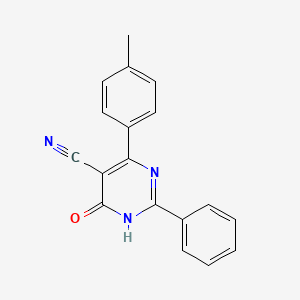
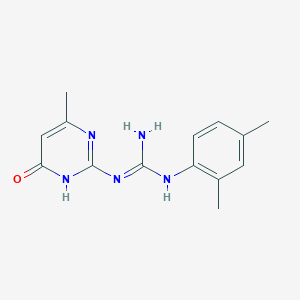

![2-({5-[(E)-1,3-benzodioxol-5-ylmethylidene]-4-oxo-4,5-dihydro-1,3-thiazol-2-yl}amino)-3-methylbutanoic acid](/img/structure/B1417605.png)
![5H-Pyrrolo[3,2-d]pyrimidin-4-ol](/img/structure/B1417608.png)
